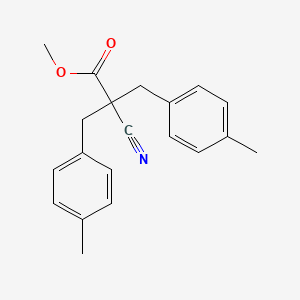
5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one is a pyrimidine derivative with potential applications in various fields such as chemistry, biology, and medicine. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their role in nucleic acids like DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method might include the reaction of 2,6-dimethylpyrimidine with a hydroxylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions might occur at the hydroxyl group or the methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield 5-oxo-2,6-dimethylpyrimidin-4(5H)-one, while substitution could produce various alkylated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one may have several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential role in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing molecular pathways and cellular processes. The hydroxyl group could play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the hydroxyl group, leading to different chemical properties.
5-Hydroxy-2-methylpyrimidine: Similar structure but with only one methyl group.
2,6-Dimethylpyrimidin-4-one: Lacks the hydroxyl group at the 5-position.
Uniqueness
5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one is unique due to the presence of both hydroxyl and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups may provide distinct advantages in various applications, such as increased solubility or specific binding properties.
Eigenschaften
Molekularformel |
C6H8N2O2 |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
5-hydroxy-2,6-dimethyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(9)6(10)8-4(2)7-3/h5,9H,1-2H3 |
InChI-Schlüssel |
GIXWEPMKZBBWQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC(=O)C1O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B13102828.png)
![7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13102839.png)









![6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13102933.png)
